molecular formula C13H16ClNO4 B2513129 4-Chloro-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248268-38-2

4-Chloro-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2513129
CAS RN: 2248268-38-2
M. Wt: 285.72
InChI Key: OKGKHTQNEDCNMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . The exact synthetic route involves several steps, including functional group transformations and protection/deprotection strategies. Researchers have explored various methods to achieve this synthesis, and the resulting compound has applications in organic chemistry and pharmaceutical research.


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid consists of a benzene ring with a chlorine substituent at position 4 and a methyl group at position 2. Additionally, there is an amide group attached to the benzene ring, which contributes to its overall functionality. The detailed 2D and 3D structures can be visualized using computational tools .


Chemical Reactions Analysis

  • Friedel-Crafts acylation : It can react with benzene to form 4-chloro-2-methylbenzophenone via acylation .

Future Directions

: ChemSynthesis Database : NIST Chemistry WebBook : MilliporeSigma : MilliporeSigma

properties

IUPAC Name

4-chloro-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-7-5-8(14)6-9(10(7)11(16)17)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGKHTQNEDCNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)NC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-6-methylbenzoic acid

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